4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde
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Overview
Description
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C12H12N2O4 It is characterized by the presence of an imidazolidinone ring and a benzaldehyde moiety connected through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting ethylenediamine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Ethoxy Linker: The imidazolidinone is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethoxy group.
Formation of the Benzaldehyde Moiety: The final step involves the reaction of the ethoxyimidazolidinone with 4-formylbenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazolidinone ring can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxoimidazolidin-1-yl)benzaldehyde: Similar structure but lacks the ethoxy linker.
4-[2-(2-Oxoimidazolidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-(2-Oxoimidazolidin-1-yl)ethoxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is unique due to the presence of both the imidazolidinone ring and the benzaldehyde moiety connected through an ethoxy linker. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAJDZXHMTEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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